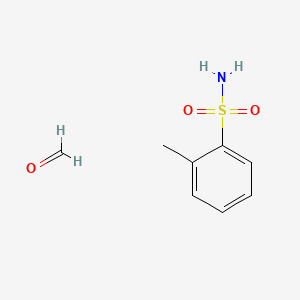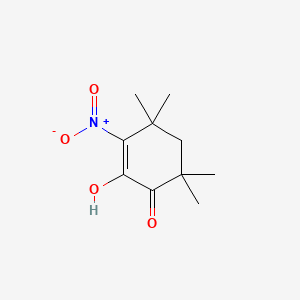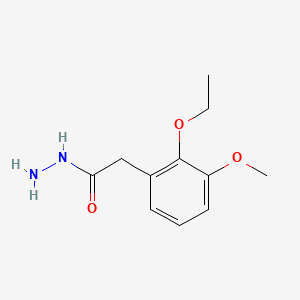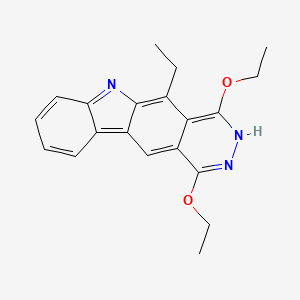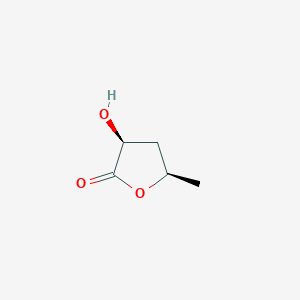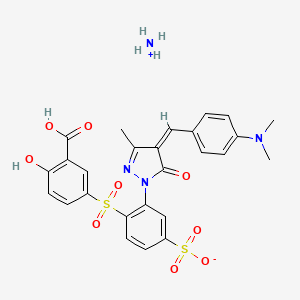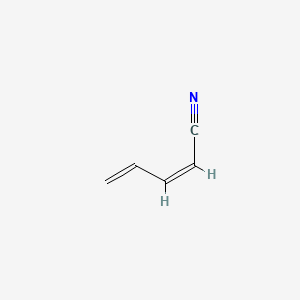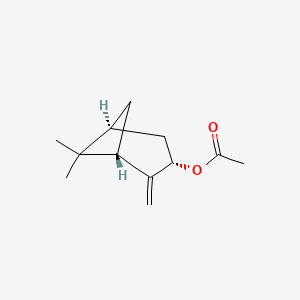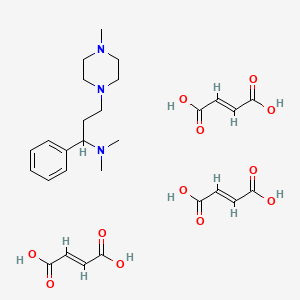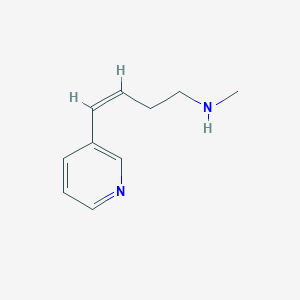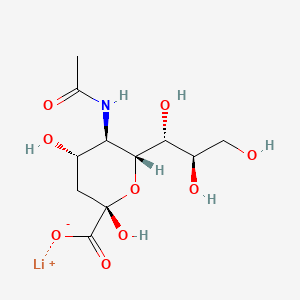
Lithium N-acetylneuraminate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium N-acetylneuraminate is a compound that combines lithium, a well-known element used in various applications, with N-acetylneuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cellular recognition and signaling. N-acetylneuraminic acid is the most common sialic acid found in human cells and is involved in various physiological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylneuraminic acid, which is a key component of Lithium N-acetylneuraminate, can be achieved through several methods. One common approach is the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetylneuraminic acid lyase (NAL) for aldol condensation . This method involves the use of pyruvate and N-acetyl-glucosamine as substrates and is known for its high production efficiency .
Industrial Production Methods
Industrial production of N-acetylneuraminic acid often involves the use of recombinant microorganisms engineered to produce the compound from simple sugars like glucose. This biotechnological approach allows for large-scale production and is considered environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium N-acetylneuraminate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the N-acetylneuraminic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-acetylneuraminic acid derivatives with different functional groups, while reduction can yield simpler sugar alcohols .
Applications De Recherche Scientifique
Lithium N-acetylneuraminate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying carbohydrate chemistry.
Mécanisme D'action
The mechanism of action of Lithium N-acetylneuraminate involves its interaction with specific molecular targets and pathways. N-acetylneuraminic acid is known to bind to cell surface receptors and participate in cellular recognition events. This interaction can modulate various signaling pathways, including those involved in immune responses and cell adhesion . Lithium, on the other hand, is known for its neuroprotective effects and can influence pathways related to mood stabilization and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylneuraminic acid (Neu5Ac): The most common sialic acid found in human cells.
N-Glycolylneuraminic acid (Neu5Gc): Another form of sialic acid found in some mammalian cells.
N-acetyl-D-mannosamine (ManNAc): A precursor in the biosynthesis of N-acetylneuraminic acid.
Uniqueness
Lithium N-acetylneuraminate is unique due to the combination of lithium and N-acetylneuraminic acid. This combination allows it to exhibit properties of both components, such as the neuroprotective effects of lithium and the biological functions of N-acetylneuraminic acid. This dual functionality makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
103882-91-3 |
|---|---|
Formule moléculaire |
C11H18LiNO9 |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
lithium;(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C11H19NO9.Li/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5-,6+,7+,8+,9+,11-;/m0./s1 |
Clé InChI |
QCNWBLZXAQYTFM-BKSOAOGQSA-M |
SMILES isomérique |
[Li+].CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)O |
SMILES canonique |
[Li+].CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


